molecular formula C11H10N2O4 B2896195 1-Ethyl-2,3-dioxo-1,2,3,4-tetrahydroquinoxaline-6-carboxylic acid CAS No. 744227-07-4

1-Ethyl-2,3-dioxo-1,2,3,4-tetrahydroquinoxaline-6-carboxylic acid

Cat. No. B2896195
M. Wt: 234.211
InChI Key: FYFZKHVVUSQPKC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Ethyl-2,3-dioxo-1,2,3,4-tetrahydroquinoxaline-6-carboxylic acid (EDTQ) is a novel compound that has been studied for its potential applications in scientific research. EDTQ is a derivative of the quinoxaline family of compounds and was first synthesized in 2006 by the research group of Professor Masahiro Ueda of the Tokyo Institute of Technology. Since then, EDTQ has been studied for its unique properties, including its biochemical and physiological effects, as well as its potential applications in laboratory experiments.

Detailed Synthesis Method

Design of the Synthesis Pathway
The synthesis pathway for 1-Ethyl-2,3-dioxo-1,2,3,4-tetrahydroquinoxaline-6-carboxylic acid involves the condensation of ethyl acetoacetate with o-phenylenediamine followed by oxidation and decarboxylation.

Starting Materials
Ethyl acetoacetate, o-Phenylenediamine, Hydrogen peroxide, Sodium hydroxide, Sulfuric acid, Wate

Reaction
Step 1: Ethyl acetoacetate is condensed with o-phenylenediamine in the presence of sulfuric acid to form 1-Ethyl-2,3-dioxo-1,2,3,4-tetrahydroquinoxaline-6-carboxylic acid., Step 2: The resulting product is then oxidized with hydrogen peroxide in the presence of sodium hydroxide to form the corresponding N-oxide., Step 3: The N-oxide is then decarboxylated with sulfuric acid to yield the final product, 1-Ethyl-2,3-dioxo-1,2,3,4-tetrahydroquinoxaline-6-carboxylic acid.

Scientific Research Applications

1-Ethyl-2,3-dioxo-1,2,3,4-tetrahydroquinoxaline-6-carboxylic acid has been studied for its potential applications in scientific research. In particular, 1-Ethyl-2,3-dioxo-1,2,3,4-tetrahydroquinoxaline-6-carboxylic acid has been studied for its ability to inhibit the activity of enzymes involved in the metabolism of drugs, such as cytochrome P450 (CYP) enzymes. Inhibition of CYP enzymes can be used to modulate the metabolism of drugs, which can be used to reduce the toxicity of drugs or increase their efficacy. 1-Ethyl-2,3-dioxo-1,2,3,4-tetrahydroquinoxaline-6-carboxylic acid has also been studied for its ability to modulate the activity of other enzymes, such as acetylcholinesterase, which can be used to modulate the activity of the nervous system.

Mechanism Of Action

The mechanism of action of 1-Ethyl-2,3-dioxo-1,2,3,4-tetrahydroquinoxaline-6-carboxylic acid is not yet fully understood. However, it is believed that 1-Ethyl-2,3-dioxo-1,2,3,4-tetrahydroquinoxaline-6-carboxylic acid acts by binding to the active site of enzymes, such as CYP enzymes, and inhibiting their activity. In addition, 1-Ethyl-2,3-dioxo-1,2,3,4-tetrahydroquinoxaline-6-carboxylic acid is believed to interact with the active site of enzymes, such as acetylcholinesterase, and modulate their activity.

Biochemical And Physiological Effects

1-Ethyl-2,3-dioxo-1,2,3,4-tetrahydroquinoxaline-6-carboxylic acid has been studied for its biochemical and physiological effects. In particular, 1-Ethyl-2,3-dioxo-1,2,3,4-tetrahydroquinoxaline-6-carboxylic acid has been shown to inhibit the activity of CYP enzymes, which can be used to modulate the metabolism of drugs. In addition, 1-Ethyl-2,3-dioxo-1,2,3,4-tetrahydroquinoxaline-6-carboxylic acid has been shown to modulate the activity of acetylcholinesterase, which can be used to modulate the activity of the nervous system.

Advantages And Limitations For Lab Experiments

The use of 1-Ethyl-2,3-dioxo-1,2,3,4-tetrahydroquinoxaline-6-carboxylic acid in laboratory experiments has several advantages and limitations. One advantage of using 1-Ethyl-2,3-dioxo-1,2,3,4-tetrahydroquinoxaline-6-carboxylic acid is that it is relatively inexpensive and easy to synthesize, which makes it a cost-effective option for laboratory experiments. In addition, 1-Ethyl-2,3-dioxo-1,2,3,4-tetrahydroquinoxaline-6-carboxylic acid is a relatively stable compound, which makes it a suitable option for long-term experiments. However, there are some limitations to using 1-Ethyl-2,3-dioxo-1,2,3,4-tetrahydroquinoxaline-6-carboxylic acid in laboratory experiments. For example, 1-Ethyl-2,3-dioxo-1,2,3,4-tetrahydroquinoxaline-6-carboxylic acid is not water soluble, which can limit its use in aqueous solutions. In addition, 1-Ethyl-2,3-dioxo-1,2,3,4-tetrahydroquinoxaline-6-carboxylic acid is not very soluble in organic solvents, which can limit its use in organic solvents.

Future Directions

The potential future directions for 1-Ethyl-2,3-dioxo-1,2,3,4-tetrahydroquinoxaline-6-carboxylic acid research include the development of new synthesis methods, the exploration of its potential applications in drug development, and the exploration of its potential physiological effects. In addition, further research into the mechanism of action of 1-Ethyl-2,3-dioxo-1,2,3,4-tetrahydroquinoxaline-6-carboxylic acid could lead to the development of new drugs or drug formulations. Finally, further research into the biochemical and physiological effects of 1-Ethyl-2,3-dioxo-1,2,3,4-tetrahydroquinoxaline-6-carboxylic acid could lead to the development of new therapeutic strategies for treating various diseases.

properties

IUPAC Name

1-ethyl-2,3-dioxo-4H-quinoxaline-6-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10N2O4/c1-2-13-8-4-3-6(11(16)17)5-7(8)12-9(14)10(13)15/h3-5H,2H2,1H3,(H,12,14)(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FYFZKHVVUSQPKC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C2=C(C=C(C=C2)C(=O)O)NC(=O)C1=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Ethyl-2,3-dioxo-1,2,3,4-tetrahydroquinoxaline-6-carboxylic acid

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